5-(2,2-Dimethylpropyl)nonan-5-ol
Description
5-(2,2-Dimethylpropyl)nonan-5-ol is a branched tertiary alcohol with the IUPAC name derived from its nonane backbone substituted at the 5th carbon by both a hydroxyl (-OH) group and a 2,2-dimethylpropyl (neopentyl) group. The neopentyl substituent is a highly branched alkyl group, imparting significant steric bulk and influencing the compound's physicochemical properties and reactivity. This structure is notable in synthetic organic chemistry for applications such as chiral auxiliaries or intermediates in stereoselective reactions, as inferred from studies on related 1,3,4-oxadiazinan-2-one derivatives .
Properties
CAS No. |
5340-38-5 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)nonan-5-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-10-14(15,11-9-7-2)12-13(3,4)5/h15H,6-12H2,1-5H3 |
InChI Key |
SUCPTJIDWIPYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)nonan-5-ol typically involves the alkylation of nonan-5-ol with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)nonan-5-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-(2,2-Dimethylpropyl)nonan-5-one or 5-(2,2-Dimethylpropyl)nonanoic acid.
Reduction: 5-(2,2-Dimethylpropyl)nonane.
Substitution: 5-(2,2-Dimethylpropyl)nonyl chloride.
Scientific Research Applications
5-(2,2-Dimethylpropyl)nonan-5-ol has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)nonan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The following compounds are structural analogs differing in substituent type, branching, or position:
| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number (if available) | Key Structural Features |
|---|---|---|---|---|---|
| 5-(2,2-Dimethylpropyl)nonan-5-ol | Neopentyl (2,2-dimethylpropyl) | C₁₃H₂₈O | 200.36 | N/A (hypothetical) | Tertiary alcohol with bulky neopentyl group |
| 5-(1-Methylpropyl)nonan-5-ol | sec-Butyl (1-methylpropyl) | C₁₃H₂₈O | 200.36 | 62185-54-0 (alkane form) | Less bulky substituent; secondary branching |
| 5-Propylnonan-5-ol | Linear propyl | C₁₂H₂₆O | 186.34 | N/A | Linear substituent; minimal steric hindrance |
| 3-Methyl-5-propylnonan-5-ol | Mixed branching | C₁₃H₂₈O | 200.36 | 31081-18-2 (alkane form) | Substituents at C3 and C5; moderate bulk |
Key Observations:
- Boiling Points: Branched analogs like the neopentyl derivative likely exhibit lower boiling points than linear isomers due to reduced surface area for van der Waals interactions. For example, 5-(1-Methylpropyl)nonane (alkane) has a lower boiling point (est. ~240–250°C) than linear nonane (151°C), suggesting similar trends for their alcohol counterparts .
- Solubility : Increased branching reduces polarity, making the neopentyl derivative less soluble in polar solvents (e.g., water) compared to less-branched analogs.
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